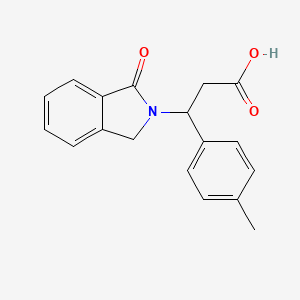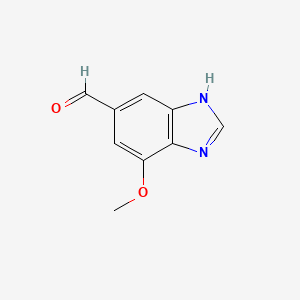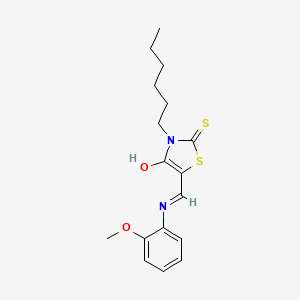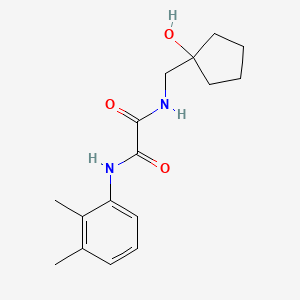
Ido-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IDO-IN-12 is a chemical compound known for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO). Indoleamine 2,3-dioxygenase is an enzyme that catalyzes the oxidation of L-tryptophan to N-formylkynurenine, which is the first and rate-limiting step in the kynurenine pathway. This pathway is significant in various biological processes, including immune response regulation and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IDO-IN-12 involves multiple steps, starting from the appropriate precursor molecules. The exact synthetic route and reaction conditions are proprietary and detailed in patent WO 2017181849 A1 . Generally, the synthesis involves the use of specific reagents and catalysts under controlled temperature and pressure conditions to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The compound is typically produced in a solid form and stored at -20°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions: IDO-IN-12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the compound, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .
Scientific Research Applications
IDO-IN-12 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of indoleamine 2,3-dioxygenase and its effects on the kynurenine pathway.
Biology: The compound helps in understanding the role of indoleamine 2,3-dioxygenase in immune regulation and its impact on various biological processes.
Medicine: this compound is investigated for its potential therapeutic applications in cancer immunotherapy, as it can modulate immune responses and enhance the efficacy of other treatments.
Mechanism of Action
IDO-IN-12 exerts its effects by inhibiting the activity of indoleamine 2,3-dioxygenase. This enzyme is responsible for the catabolism of L-tryptophan to kynurenine, a pathway involved in immune regulation. By inhibiting this enzyme, this compound reduces the production of kynurenine and its metabolites, which are known to suppress immune responses. This inhibition can enhance the activity of immune cells, making it a potential candidate for cancer immunotherapy .
Comparison with Similar Compounds
IDO-IN-6: Another inhibitor of indoleamine 2,3-dioxygenase with similar biological activity.
IDO1-IN-5: A selective and potent inhibitor of indoleamine 2,3-dioxygenase 1, known for its brain-penetrating properties.
IACS-8968: A dual inhibitor of indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase.
Uniqueness of IDO-IN-12: Its ability to modulate the immune response by targeting the kynurenine pathway makes it a valuable tool in both research and therapeutic contexts .
Properties
IUPAC Name |
4-(3-bromo-4-fluorophenyl)-3-[4-(2-methylsulfanylethylamino)-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFN5O3S/c1-24-5-4-16-11-10(17-23-18-11)12-19-22-13(21)20(12)7-2-3-9(15)8(14)6-7/h2-3,6H,4-5H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHHWEREOQPCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC1=NON=C1C2=NOC(=O)N2C3=CC(=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-benzyl-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2975846.png)
![4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B2975847.png)
![4-oxo-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}-4H-chromene-2-carboxamide hydrochloride](/img/structure/B2975851.png)

![3-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2975854.png)

![1,1,3-trimethyl-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]-2,3-dihydro-1H-inden-4-amine](/img/structure/B2975858.png)





